molecular formula C9H15F3O B1453829 2-Cyclohexyl-1,1,1-trifluoropropan-2-ol CAS No. 681811-73-4

2-Cyclohexyl-1,1,1-trifluoropropan-2-ol

Cat. No.: B1453829
CAS No.: 681811-73-4
M. Wt: 196.21 g/mol
InChI Key: UEJCTEPGOAHZNT-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1,1,1-trifluoropropan-2-ol is an organic compound with the molecular formula C9H15F3O. This compound is characterized by the presence of a cyclohexyl group attached to a trifluoropropanol moiety. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 2-Cyclohexyl-1,1,1-trifluoropropan-2-ol typically involves the reaction of cyclohexylmagnesium bromide with 1,1,1-trifluoroacetone. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:

Cyclohexylmagnesium bromide+1,1,1-TrifluoroacetoneThis compound\text{Cyclohexylmagnesium bromide} + \text{1,1,1-Trifluoroacetone} \rightarrow \text{this compound} Cyclohexylmagnesium bromide+1,1,1-Trifluoroacetone→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Cyclohexyl-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Cyclohexyl-1,1,1-trifluoropropan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity .

Properties

IUPAC Name

2-cyclohexyl-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3O/c1-8(13,9(10,11)12)7-5-3-2-4-6-7/h7,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJCTEPGOAHZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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